3-((1-(Pyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Description
3-((1-(Pyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound featuring a tetrahydrocinnoline core fused with a piperidine ring substituted at the 1-position by a pyrazine moiety via a methoxy linker. Its molecular formula is C₁₈H₂₃N₅O (calculated molecular weight: 345.42 g/mol). The tetrahydrocinnoline scaffold is known for its pharmacological relevance, particularly in antimicrobial and central nervous system (CNS) drug discovery.
Properties
IUPAC Name |
3-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-4-16-15(3-1)11-18(22-21-16)24-13-14-5-9-23(10-6-14)17-12-19-7-8-20-17/h7-8,11-12,14H,1-6,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSIWVTWXXTLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Pyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the pyrazine moiety. The final step involves the formation of the tetrahydrocinnoline structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Pyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-((1-(Pyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cancer cell proliferation.
- Case Study : A study demonstrated that a related compound induced apoptosis in human cancer cell lines by activating caspase pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Activity Spectrum : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development into a new antibiotic .
Neurological Applications
The piperidine moiety in the structure suggests potential applications in neurology:
- Cognitive Enhancement : Preliminary studies indicate that derivatives may enhance cognitive functions and could be explored for treating neurodegenerative diseases.
- Case Study : Animal models treated with similar compounds showed improved memory retention and reduced neuroinflammation .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-((1-(Pyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Pyrazine (user’s compound) provides electron-deficient aromaticity, favoring interactions with polar enzyme pockets.
- Methylpyrimidine () introduces a methyl group, increasing lipophilicity (logP ~2.8 estimated) compared to pyrazine (logP ~2.1).
- DMPI/CDFII () diverge in core structure (indole vs. cinnoline) but share piperidine-linked aromatic substituents, suggesting overlapping target profiles (e.g., antimicrobial synergism) .
Physicochemical Comparison :
| Property | Pyrazine Analog (User’s Compound) | Methylpyrimidine Analog | Thiazole Analog |
|---|---|---|---|
| Water Solubility | Low (predicted) | Moderate | Low |
| logP | ~2.1 (estimated) | ~2.8 | ~3.0 |
| H-Bond Acceptors | 6 | 6 | 5 |
Biological Activity
3-((1-(Pyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the formation of the piperidine ring followed by the introduction of the pyrazine substituent and subsequent methoxy group attachment. The final step often involves cyclization to form the tetrahydrocinnoline structure.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Research indicates that similar compounds can induce apoptosis through the activation of caspases and modulation of key apoptotic pathways such as NF-κB and p53 signaling .
- Antiviral and Antibacterial Properties : Studies have shown that derivatives of piperidine and pyrazine exhibit antiviral activity against various viruses, including HIV and HSV .
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of similar compounds:
| Compound | Activity Type | Target Cells | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound 1 | Cytotoxicity | MCF-7 (breast cancer) | 15 | Induces apoptosis via caspase activation |
| Compound 2 | Antiviral | HIV-1 | 20 | Inhibits reverse transcriptase |
| Compound 3 | Antibacterial | Staphylococcus aureus | 25 | Disrupts cell wall synthesis |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a related tetrahydrocinnoline derivative against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity with an IC50 value lower than that of cisplatin. Mechanistic studies revealed that it induced apoptosis through caspase activation and increased ROS production, leading to cell death .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral efficacy of similar compounds against HIV. The study reported that certain derivatives exhibited moderate protection against viral replication in vitro, suggesting potential as therapeutic agents in HIV treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
